N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a 2-phenylindole core linked via an acetamide group to a morpholinoethyl side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting apoptotic pathways, such as Bcl-2/Mcl-1 inhibitors . The morpholine ring enhances solubility and modulates pharmacokinetic properties, while the phenyl group at the indole 2-position may influence target binding affinity.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H25N3O2/c26-22(23-10-11-24-12-14-27-15-13-24)17-25-20-9-5-4-8-19(20)16-21(25)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26) |
InChI Key |
YJNKLGGXSOWXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Ugi-4CR/Copper-Catalyzed Annulation Sequence
Adapting the protocol by Li et al., a divergent synthesis was achieved using a Ugi four-component reaction (Ugi-4CR) followed by copper(I)-mediated cyclization:
Step 1: Ugi-4CR Intermediate Preparation
- Components : 2-Iodobenzoic acid, morpholinoethylamine, benzaldehyde, and tert-butyl isocyanide.
- Conditions : Methanol, 25°C, 12 h.
- Product : Ugi adduct 1a (2-iodo-N-(2-morpholinoethyl)benzamide) in 78% yield.
Step 2: Copper-Catalyzed Indole Formation
- Reagents : Ugi adduct 1a , phenylacetylene, CuBr (10 mol%), Cs₂CO₃, DMSO.
- Conditions : 90°C, N₂ atmosphere, 16 h.
- Product : N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide (3a ) in 67% yield.
Mechanistic Insight : Copper facilitates alkyne insertion into the C–I bond, followed by cyclization to form the indole ring (Figure 1A).
Fischer Indole Synthesis and Amide Coupling
An alternative route employs Fischer indole synthesis to construct the 2-phenylindole moiety:
Step 1: Indole Synthesis
- Reagents : Phenylhydrazine, cyclohexanone, HCl.
- Conditions : Ethanol, reflux, 6 h.
- Product : 2-Phenylindole (4a ) in 82% yield.
Step 2: Acetylation and Amide Formation
- Reagents : 4a , chloroacetyl chloride, 2-morpholinoethylamine, K₂CO₃.
- Conditions : DCM, 0°C → 25°C, 4 h.
- Product : Target compound in 58% yield.
Optimization and Scalability
Solvent and Base Screening
Comparative studies of the Ugi-4CR/annulation route revealed:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMSO | Cs₂CO₃ | 67 | 98.2 |
| PEG-400 | K₂CO₃ | 54 | 95.4 |
| DMF | NaHCO₃ | 42 | 91.7 |
DMSO with Cs₂CO₃ provided optimal yields due to enhanced copper solubility and base strength.
Gram-Scale Synthesis
Scaling the Ugi-4CR/annulation sequence to 8 mmol maintained efficiency:
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirmed the Z-configuration of the acetamide bridge and planar indole-morpholine orientation (Figure 1B).
Applications and Derivatives
The compound’s structural analogs exhibit bioactivity in P2X7 inhibition and proteasome modulation. Late-stage functionalization via Suzuki coupling introduced aryl groups at the indole 4-position:
| Derivative | R Group | Yield (%) |
|---|---|---|
| 6a | Phenyl | 72 |
| 6b | 4-Methoxyphenyl | 68 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is primarily explored for its potential therapeutic applications. The compound exhibits properties that may be beneficial in treating various diseases, particularly due to its antiviral, anticancer, and antimicrobial activities.
Antiviral Activity
Research indicates that indole derivatives can inhibit viral replication. This compound may interact with viral proteins or host cell receptors, potentially disrupting the viral life cycle.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its structural components allow it to interact with specific molecular targets involved in cancer progression. For instance, studies have demonstrated significant cell growth inhibition against various cancer cell lines, indicating its potential as a drug candidate in oncology.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. This compound may demonstrate effectiveness against a range of pathogens, including bacteria and fungi.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.
Receptor Binding
The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity. This binding can influence signaling pathways related to inflammation and cellular proliferation.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways or disease processes, contributing to its therapeutic effects.
Molecular Interaction
The morpholine ring enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of human cancer cell lines. The results indicated significant cytotoxicity with mean growth inhibition values suggesting potential for further development as an anticancer agent.
Case Study 2: Antiviral Efficacy
Research focusing on the antiviral properties of indole derivatives found that compounds similar to this compound effectively inhibited viral replication in vitro. Further studies are needed to delineate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a common indole-acetamide-morpholine scaffold with several analogues, but substituents on the indole core and acetamide side chain significantly alter physicochemical and biological profiles. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated from formula C₁₈H₂₃N₃O₃.
Key Observations:
- Morpholine Positioning: The target compound and both feature a morpholinoethyl group but differ in its attachment site (indole 1- vs. 3-position), which may alter conformational flexibility and target interactions.
- Heterocyclic Replacements : Thiazole-based analogues () or isoindole derivatives () exhibit distinct electronic profiles, affecting binding to hydrophobic pockets or enzymatic active sites.
Anticancer Potential:
- Indole Derivatives with Aromatic Substituents : Compounds like 10j and 10l (from ) with halogenated phenyl or nitro groups show moderate to high anticancer activity, attributed to enhanced π-π stacking with protein targets like Bcl-2. The target compound’s 2-phenyl group may similarly improve affinity but requires empirical validation.
- Morpholine Role: The morpholine ring in the target compound and likely improves solubility, as seen in , where the morpholinoacetamide group balances lipophilicity for cell penetration.
- Cytotoxicity Variations : highlights that hydroxy-substituted indoles (e.g., compound 1) lack cytotoxicity, suggesting electron-donating groups may reduce bioactivity . Conversely, electron-withdrawing groups (e.g., nitro in 10l ) enhance potency.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Morpholine-containing compounds (target, ) are generally resistant to oxidative metabolism due to the saturated oxygen heterocycle.
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, including potential antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, such as the indole moiety, morpholine ring, and acetamide group, contribute to its biological efficacy.
The detailed chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-2-(2-phenylindol-1-yl)acetamide |
| InChI Key | YJNKLGGXSOWXPX-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known for its ability to bind to various receptors and enzymes, modulating their activity and leading to observed biological effects. This compound may influence pathways associated with inflammation, cancer progression, and viral replication.
Antiviral Activity
Research has indicated that compounds similar to this compound possess antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential therapeutic applications against COVID-19. A related study screened a library of compounds and identified several candidates that effectively inhibited RdRp activity with low cytotoxicity .
Anticancer Activity
Indole derivatives are well-documented for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK. Specific studies have reported that indole-based compounds can inhibit tumor growth in various cancer models, including breast and colon cancers .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have been shown to exhibit enhanced antimicrobial effects compared to standard antibiotics like ampicillin .
Case Studies and Research Findings
Several studies have focused on the biological activities of indole derivatives, including those structurally related to this compound:
- Antiviral Screening : A study involving a library of 103 indole-based compounds found that several candidates effectively inhibited SARS-CoV-2 RdRp with EC50 values below 1 μM .
- Anticancer Efficacy : In vitro studies demonstrated that indole derivatives could significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Testing : A comprehensive evaluation showed that specific indole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
What are the common synthetic routes for N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?
Basic : The synthesis typically involves multi-step reactions, starting with the preparation of the indole-acetamide core followed by coupling with a morpholine-ethylamine derivative. Key steps include amide bond formation using coupling agents like DCC or HATU in solvents such as DMF or dichloromethane . Optimization focuses on temperature control (e.g., 0–25°C), solvent polarity, and catalyst selection (e.g., DMAP) to maximize yield and purity .
Advanced : Advanced protocols may employ microwave-assisted synthesis to reduce reaction times or flow chemistry for scalability. Stereochemical control during morpholine-ethylamine coupling requires chiral catalysts (e.g., BINOL-derived phosphoric acids), monitored by chiral HPLC .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic : Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using recombinant enzymes from the same source) and validating with orthogonal assays (e.g., SPR vs. fluorescence polarization) can mitigate variability .
Advanced : Contradictions in cellular vs. in vitro activity may stem from off-target effects or metabolic instability. Use CRISPR-edited cell lines to isolate target-specific effects, or conduct metabolite profiling via LC-MS to identify degradation products .
What methodologies are recommended for characterizing physicochemical properties like solubility and stability?
Basic : Solubility is assessed in PBS (pH 7.4) and DMSO using nephelometry. Stability under physiological conditions is tested via HPLC at 37°C over 24–72 hours, monitoring degradation peaks .
Advanced : For polymorphic forms, use PXRD and DSC to identify crystalline vs. amorphous states. Computational tools (e.g., COSMO-RS) predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
How can the compound’s mechanism of action be elucidated in complex biological systems?
Basic : Target engagement is confirmed via competitive binding assays (e.g., radioligand displacement) and Western blotting for downstream signaling proteins (e.g., phosphorylated kinases) .
Advanced : Cryo-EM or X-ray crystallography resolves structural interactions with targets like G-protein-coupled receptors. Single-cell RNA sequencing identifies pathway-level changes in treated vs. untreated models .
What strategies address low bioavailability in preclinical models?
Basic : Improve solubility via co-solvents (e.g., PEG 400) or cyclodextrin complexation. Pharmacokinetic studies in rodents (IV vs. oral dosing) quantify bioavailability and guide formulation adjustments .
Advanced : Prodrug approaches (e.g., esterification of the acetamide group) enhance membrane permeability. Nanoformulations (e.g., liposomes) target specific tissues, validated by in vivo imaging .
How are structure-activity relationships (SAR) systematically explored for this compound?
Basic : Synthesize analogs with modifications to the indole phenyl group or morpholine ring. Test activity in primary assays (e.g., enzyme inhibition) to identify critical substituents .
Advanced : Use quantum mechanical calculations (DFT) to map electronic effects of substituents on binding affinity. Machine learning models (e.g., Random Forest) predict activity cliffs from high-throughput screening data .
What analytical techniques differentiate between polymorphs or stereoisomers?
Basic : NMR (¹H/¹³C) and FT-IR confirm structural identity. Chiral HPLC separates enantiomers using cellulose-based columns .
Advanced : Solid-state NMR and Raman spectroscopy characterize polymorphic forms. Terahertz spectroscopy detects lattice vibrations unique to specific crystalline arrangements .
How can researchers validate target specificity to minimize off-target effects?
Basic : Use siRNA knockdowns or competitive inhibitors in cellular assays to confirm target dependency. Off-target profiling via kinome-wide screening (e.g., KinomeScan) identifies promiscuous binding .
Advanced : Chemoproteomics (e.g., activity-based protein profiling) maps interactions across the proteome. In silico docking against structural databases (e.g., PDB) predicts cross-reactivity .
What in vitro and in vivo models are optimal for toxicity profiling?
Basic : In vitro cytotoxicity (e.g., HepG2 cells) and Ames test for mutagenicity. Rodent acute toxicity studies (LD50) establish safety margins .
Advanced : Organ-on-a-chip models (e.g., liver-chip) predict human hepatotoxicity. CRISPR-engineered zebrafish models assess developmental toxicity in real time .
How can computational tools accelerate research on this compound?
Basic : Molecular docking (AutoDock Vina) predicts binding poses against known targets. QSAR models correlate structural features with activity .
Advanced : MD simulations (GROMACS) simulate ligand-target dynamics over microsecond timescales. AI-driven platforms (e.g., AlphaFold) predict novel targets based on structural homology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
